N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole ring substituted with dimethyl and dimethoxy groups, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The dimethyl and dimethoxy groups are introduced via electrophilic aromatic substitution reactions. This can be achieved using methylating agents like methyl iodide in the presence of a base.
Hydrazide Formation: The final step involves the reaction of the substituted benzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) can be employed.
Major Products
Oxidation: Formation of benzothiazole carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis.
Chemical Biology: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound binds to the active site of these enzymes, inhibiting their function and thereby preventing the synthesis of essential cell wall components, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is unique due to the presence of both dimethyl and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-6-15-16(11(10)2)19-18(25-15)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFDKGRNHDREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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